2-cyclopropyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzodiazole ring fused with a pyrazolo[1,5-a]pyrazine moiety, and an azetidine ring The cyclopropyl group adds to its structural complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrazine core. One common method involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . The cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate is used to synthesize new derivatives .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using more accessible catalysts such as [Pd(dppf)Cl2]·CH2Cl2 under high pressure and temperature conditions . This method allows for the production of multigram quantities of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyclopropyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazolo core and have been studied for their anticancer and enzymatic inhibitory activities.
Imidazo[1,2-a]pyrazines: Known for their use as kinase inhibitors and modulators of sirtuins.
Triazolo[1,5-a]pyrazines: Developed as antagonists of the adenosine receptor A2A.
Uniqueness
2-cyclopropyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole is unique due to its combination of structural elements, including the cyclopropyl group, azetidine ring, and benzodiazole core
Properties
IUPAC Name |
4-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c1-13-10-18-20(21-8-9-25(18)23-13)24-11-15(12-24)26-17-5-3-2-4-16(17)22-19(26)14-6-7-14/h2-5,8-10,14-15H,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXRFTRSJMPHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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